4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Overview
Description
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of the tetrahydroisoquinoline class of compounds. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a tetrahydroisoquinoline core with a carboxylic acid group and a ketone group at specific positions, making it a unique and valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. In this method, a diastereomeric morpholinone derivative is formed in the Petasis reaction and then transformed into the target compound via Pomeranz–Fritsch–Bobbitt cyclization . Another method involves the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it has been shown to inhibit the polymerase acidic (PA) endonuclease domain of the influenza virus, making it a potential antiviral agent . Additionally, it can act as a peripheral catechol-O-methyltransferase inhibitor, which is relevant for treating Parkinson’s disease .
Comparison with Similar Compounds
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the carboxylic acid and ketone groups, making it less versatile for certain applications.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Contains additional methoxy groups, which can influence its biological activity and chemical reactivity.
1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure but with different substitution patterns, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C10H9NO3 |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-oxo-2,3-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-8-5-11-9(10(13)14)7-4-2-1-3-6(7)8/h1-4,9,11H,5H2,(H,13,14) |
InChI Key |
XPAKPNVESKAGPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C(N1)C(=O)O |
Origin of Product |
United States |
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